molecular formula C8H6F2O3 B3043138 2,6-Difluorophenylglyoxal hydrate CAS No. 745783-92-0

2,6-Difluorophenylglyoxal hydrate

Cat. No.: B3043138
CAS No.: 745783-92-0
M. Wt: 188.13 g/mol
InChI Key: VLULAPRBAPLIMF-UHFFFAOYSA-N
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Description

2,6-Difluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H6F2O3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and a glyoxal group, which is further hydrated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluorophenylglyoxal hydrate typically involves the reaction of 2,6-difluorobenzaldehyde with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction is followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Difluorophenylglyoxal hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluorophenylglyoxal hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The pathways involved include the formation of Schiff bases and Michael addition reactions .

Comparison with Similar Compounds

  • 2,4-Difluorophenylglyoxal hydrate
  • Phenylglyoxal hydrate
  • 2,6-Difluorobenzaldehyde

Comparison: 2,6-Difluorophenylglyoxal hydrate is unique due to the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the hydrate form enhances its solubility and stability in aqueous environments .

Properties

IUPAC Name

2-(2,6-difluorophenyl)-2-oxoacetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2.H2O/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-4H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLULAPRBAPLIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C=O)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Difluorophenylglyoxal hydrate
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2,6-Difluorophenylglyoxal hydrate
Reactant of Route 4
2,6-Difluorophenylglyoxal hydrate
Reactant of Route 5
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Reactant of Route 6
2,6-Difluorophenylglyoxal hydrate

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